molecular formula C7H7NO2S B112448 N-(5-Formyl-2-thienyl)acetamide CAS No. 31167-35-8

N-(5-Formyl-2-thienyl)acetamide

Cat. No.: B112448
CAS No.: 31167-35-8
M. Wt: 169.2 g/mol
InChI Key: RYHPGKJBLSYSCH-UHFFFAOYSA-N
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Description

N-(5-Formyl-2-thienyl)acetamide: is an organic compound with the molecular formula C7H7NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-Formyl-2-thienyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the formyl group to an alcohol can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the formyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(5-Formyl-2-thienyl)acetamide is largely dependent on its application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • N-(2-Formylphenyl)acetamide
  • N-(5-Formyl-2-furyl)acetamide
  • N-(5-Formyl-2-pyridyl)acetamide

Comparison:

Properties

IUPAC Name

N-(5-formylthiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-5(10)8-7-3-2-6(4-9)11-7/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHPGKJBLSYSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296445
Record name N-(5-Formyl-2-thienyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31167-35-8
Record name 31167-35-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-Formyl-2-thienyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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